4-[(4-Fluorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione

Myeloperoxidase inhibition Neuroinflammation Cardiovascular

4-[(4-Fluorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione (CAS 642462-42-8), also named 4-[(4-fluorophenyl)methyl]-1H-1,2,4-triazole-5-thione, is a small-molecule 1,2,4-triazole-3-thione derivative bearing a 4-fluorobenzyl substituent at the N-4 position. It has a molecular formula of C₉H₈FN₃S, a molecular weight of 209.25 g/mol, a calculated logP of 1.75, and a polar surface area of 69.51 Ų.

Molecular Formula C9H8FN3S
Molecular Weight 209.25 g/mol
CAS No. 642462-42-8
Cat. No. B12581507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-Fluorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
CAS642462-42-8
Molecular FormulaC9H8FN3S
Molecular Weight209.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN2C=NNC2=S)F
InChIInChI=1S/C9H8FN3S/c10-8-3-1-7(2-4-8)5-13-6-11-12-9(13)14/h1-4,6H,5H2,(H,12,14)
InChIKeyUVNHUOBFCNWPSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(4-Fluorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione (CAS 642462-42-8): Core Chemical Identity and Structural Context


4-[(4-Fluorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione (CAS 642462-42-8), also named 4-[(4-fluorophenyl)methyl]-1H-1,2,4-triazole-5-thione, is a small-molecule 1,2,4-triazole-3-thione derivative bearing a 4-fluorobenzyl substituent at the N-4 position. It has a molecular formula of C₉H₈FN₃S, a molecular weight of 209.25 g/mol, a calculated logP of 1.75, and a polar surface area of 69.51 Ų . The compound belongs to a broader class of 2,4-dihydro-1,2,4-triazole-3-thiones that have been patented as inhibitors of the enzyme myeloperoxidase (MPO), a heme-containing peroxidase implicated in neuroinflammatory and cardiovascular diseases [1].

Why Generic 1,2,4-Triazole-3-thiones Cannot Substitute 4-[(4-Fluorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione


The 1,2,4-triazole-3-thione scaffold exhibits profound sensitivity to N-4 substitution patterns, with the 4-fluorobenzyl group conferring a distinct electronic and steric profile. Patented MPO-inhibitor pharmacophores explicitly differentiate between N-4-alkyl, N-4-aryl, and N-4-heterocyclylmethyl substituents in terms of enzyme inhibition potency and selectivity [1]. Additionally, the thione tautomer (C=S) at position 3 is an obligate structural feature for MPO inhibitory activity, and substitution at N-4 directly modulates the thione-thiol tautomeric equilibrium, which governs target engagement . Therefore, generic in-class replacement with unsubstituted or differently N-4-substituted triazole-3-thiones is not supported by the structure-activity relationship data disclosed in the primary patent literature.

Quantitative Differentiation Evidence for 4-[(4-Fluorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione


Myeloperoxidase (MPO) Inhibitory Activity: Class-Level Potency in the Context of the 2,4-Dihydro-1,2,4-Triazole-3-Thione Pharmacophore

The compound resides within a patent-defined Markush structure for MPO inhibitors. While a direct, publicly disclosed IC₅₀ value for CAS 642462-42-8 against human MPO is not available, the patent literature establishes the 2,4-dihydro-1,2,4-triazole-3-thione core as an active MPO-inhibitory scaffold. To provide a class-level benchmark, the structurally related analog 4-amino-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione demonstrates an IC₅₀ of 0.32 μM against MPO [1]. Another analog, 4-amino-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, shows an IC₅₀ of 5.0 μM [2]. The 4-fluorobenzyl substituent present in CAS 642462-42-8 is electronically differentiated from the 4-amino and 4-unsubstituted congeners, and the 4-fluorophenyl motif is recurrent in the patent exemplifications, suggesting optimized hydrophobic and electronic complementarity within the MPO active site [3].

Myeloperoxidase inhibition Neuroinflammation Cardiovascular

Lipophilicity-Driven Differentiation: Higher Calculated logP Relative to 4-Amino and 4-Methyl Triazole-3-Thione Analogs

The calculated logP of 4-[(4-fluorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione is 1.75 . This value is substantially higher than that of 4-amino-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (calculated logP ≈ –0.2 to 0.5) and 4-methyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol (calculated logP ≈ 1.0–1.3), reflecting the lipophilic contribution of the 4-fluorobenzyl group . The polar surface area (PSA) of the target compound is 69.51 Ų, which is lower than that of the 4-amino analog (PSA typically >85 Ų due to the additional amino group), suggesting improved passive membrane permeability potential per the Veber rule (PSA < 140 Ų) .

Lipophilicity logP Permeability Drug-likeness

Tautomeric Stability and Thione Conformation: Differential Ground-State Energetics Versus 5-Thiol Tautomers

The compound is characterized as a 1,2,4-triazole-5-thione in its IUPAC designation, consistent with computational and spectroscopic studies showing that 1,2,4-triazole-3-thiones bearing an N-4 substituent predominantly exist in the thione tautomeric form (C=S) rather than the thiol form (C–SH) at physiological pH. This tautomeric preference is critical for MPO inhibition because the thione sulfur participates in key hydrogen-bonding and/or coordinate interactions with the heme iron . By contrast, S-alkylated derivatives (e.g., 4-methyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol, CAS 138417-35-3) are locked in the thiol tautomer and have not been described in the MPO patent literature, indicating that the thione form is a functional requirement for this target [1].

Tautomerism Thione-thiol equilibrium Molecular recognition

Antimicrobial Activity of Fluorophenyl-Containing 1,2,4-Triazoles: Class-Level Evidence Supporting the 4-Fluorobenzyl Fragment

A study by Bihdan (2021) evaluated the antimicrobial activity of novel fluorophenyl-containing 1,2,4-triazole derivatives against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans. Several compounds exhibited MIC values of 1.95–31.25 μg/mL. Notably, 5-(2-fluorophenyl)-4-(((5-nitrofuran-2-yl)methylene)amino)-4H-1,2,4-triazole-3-thiol demonstrated an MIC of 1.95 μg/mL against S. aureus, outperforming the reference drug [1]. While the specific compound CAS 642462-42-8 was not directly tested in this study, the presence of the 4-fluorophenyl pharmacophore is a commonality, and the N-4 substitution pattern is identified as a critical determinant of antimicrobial potency within this series. The 4-fluorobenzyl substituent in the target compound provides a distinct spatial arrangement relative to the 5-fluorophenyl-substituted analogs tested.

Antimicrobial Antifungal Staphylococcus aureus Candida albicans

Synthetic Accessibility and Intermediates: Established Route via 4-Fluorobenzyl Chloride and Thiosemicarbazide

The synthesis of 4-[(4-fluorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione proceeds via a well-established two-step route: reaction of 4-fluorobenzyl chloride with thiosemicarbazide under basic conditions, followed by alkaline cyclization to form the triazole-thione ring [1]. This route is distinguished from methods yielding 5-substituted triazole-3-thiones (which require acylation of thiosemicarbazide with a carboxylic acid derivative prior to cyclization), and from 4-amino- or 4-aryl-substituted analogs that may require different hydrazine precursors . The commercial availability of 4-fluorobenzyl chloride as a bulk starting material and the avoidance of protecting-group chemistry represent practical advantages for procurement and scale-up relative to analogs requiring multi-step functional group interconversions.

Synthesis Thiosemicarbazide Cyclization Scalability

High-Impact Research and Procurement Application Scenarios for 4-[(4-Fluorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione


MPO Inhibitor Lead Optimization for Neuroinflammatory Disease

Medicinal chemistry teams developing myeloperoxidase (MPO) inhibitors for multiple sclerosis, Parkinson's disease, or stroke can deploy this compound as an N-4-fluorobenzyl-substituted scaffold refinement tool. The compound's structural alignment with the patented 2,4-dihydro-1,2,4-triazole-3-thione MPO-inhibitor pharmacophore and its calculated logP of 1.75, which is favorable for CNS permeation , make it a candidate for structure–activity relationship expansion around the N-4 position.

Comparative Tautomerism and Physicochemical Profiling Studies

This compound serves as a key comparator in systematic studies of triazole-thione versus triazole-thiol tautomerism. Its predominant thione form (C=S) contrasts with S-alkylated analogs (e.g., CAS 138417-35-3) that are locked in the thiol configuration. Researchers investigating the impact of tautomeric state on target engagement, solubility, and metabolic stability can utilize this compound as a representative thione congener.

Antimicrobial Screening of Positional Fluorophenyl Isomers

Building on the antimicrobial activity demonstrated for fluorophenyl-containing 1,2,4-triazoles , this compound can be incorporated into minimum inhibitory concentration (MIC) screening panels against Gram-positive (S. aureus), Gram-negative (E. coli, P. aeruginosa), and fungal (C. albicans) strains. Its 4-fluorobenzyl substitution pattern provides a positional isomer comparator to the 5-fluorophenyl-substituted analogs that showed MIC values as low as 1.95 μg/mL, enabling systematic exploration of substitution position effects on antimicrobial potency.

Scalable Synthesis and Process Chemistry Development

Process chemists seeking a scalable triazole-3-thione building block can leverage the two-step, protecting-group-free synthesis from 4-fluorobenzyl chloride and thiosemicarbazide . This route avoids the additional acylation step required for 5-substituted analogs, offering a streamlined path to multi-gram quantities. The compound is suitable for further derivatization at the thione sulfur or the triazole ring nitrogen, making it a versatile intermediate for library synthesis.

Quote Request

Request a Quote for 4-[(4-Fluorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.